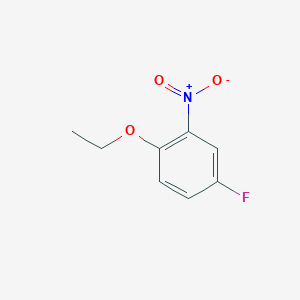

1-Ethoxy-4-fluoro-2-nitrobenzene

説明

Structure

3D Structure

特性

IUPAC Name |

1-ethoxy-4-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERNJNZUJBOYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538082 | |

| Record name | 1-Ethoxy-4-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-04-0 | |

| Record name | 1-Ethoxy-4-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethoxy-4-fluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthesis pathway for 1-Ethoxy-4-fluoro-2-nitrobenzene, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is based on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of modern organic chemistry. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols derived from analogous reactions, and a summary of relevant data.

Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct and industrially scalable synthesis of this compound involves the reaction of 3,4-difluoronitrobenzene with sodium ethoxide. This reaction is a classic example of nucleophilic aromatic substitution. The strongly electron-withdrawing nitro group (-NO2) activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.

In 3,4-difluoronitrobenzene, the fluorine atom at the C4 position is para to the nitro group, making it significantly more susceptible to substitution than the fluorine atom at the C3 position, which is meta to the nitro group. The ethoxide ion (CH3CH2O-), a potent nucleophile, will preferentially attack the C4 position, displacing the fluoride ion and forming the desired product, this compound.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which subsequently collapses to the final product with the expulsion of the fluoride leaving group.[1]

Experimental Protocol

While a specific, publicly available, detailed protocol for the synthesis of this compound is not extensively documented, the following procedure is a representative method based on established protocols for similar nucleophilic aromatic substitution reactions on activated fluoroaromatic compounds.[2]

Reaction:

Materials:

-

3,4-Difluoronitrobenzene

-

Sodium ethoxide (can be prepared in situ from sodium and absolute ethanol or used as a commercial solution)

-

Anhydrous solvent (e.g., Ethanol, Dimethylformamide (DMF), or Tetrahydrofuran (THF))

-

Hydrochloric acid (HCl), dilute solution for workup

-

Sodium chloride solution (brine), saturated

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

Procedure:

-

Preparation of Sodium Ethoxide (if not using a commercial solution): In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve clean sodium metal in an excess of absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution (or a commercial solution of sodium ethoxide in ethanol), add the anhydrous solvent of choice (if different). Cool the mixture to 0-5 °C in an ice bath.

-

Addition of Substrate: Slowly add a solution of 3,4-difluoronitrobenzene in the same anhydrous solvent to the stirred sodium ethoxide solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (typically 2-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). In some cases, gentle heating may be required to drive the reaction to completion.

-

Workup:

-

Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is neutral or slightly acidic.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Partition the residue between water and an organic extraction solvent (e.g., ethyl acetate).

-

Separate the organic layer and wash it sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

-

Data Presentation

The following tables summarize key data for the starting material and a related product. While specific quantitative data for this compound is not available in the public literature, the data for 1-ethoxy-4-nitrobenzene can be used as a reasonable estimate for spectroscopic and physical properties.

Table 1: Physical and Spectroscopic Data of Starting Material

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 3,4-Difluoronitrobenzene | C₆H₃F₂NO₂ | 159.09 | Pale yellow crystalline solid | 25-28 | 207 |

Table 2: Physical and Spectroscopic Data of a Structurally Related Product

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 1-Ethoxy-4-nitrobenzene | C₈H₉NO₃ | 167.16 | Yellow crystalline solid | 58-61 | 283 |

Note: The data for this compound is expected to be in a similar range.

Mandatory Visualization

The following diagrams illustrate the synthesis pathway and the experimental workflow for the preparation of this compound.

Caption: Synthesis pathway of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Ethoxy-fluoro-nitrobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of ethoxy-fluoro-nitrobenzene isomers, with a primary focus on 2-Ethoxy-4-fluoro-1-nitrobenzene and 4-Ethoxy-1-fluoro-2-nitrobenzene, which are key intermediates in various synthetic applications. Due to the potential for ambiguity in nomenclature, this guide distinguishes between these specific isomers to provide precise data for research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of two common isomers of ethoxy-fluoro-nitrobenzene. These properties are crucial for understanding the behavior of these compounds in various experimental and industrial settings.

| Property | 2-Ethoxy-4-fluoro-1-nitrobenzene | 4-Ethoxy-1-fluoro-2-nitrobenzene |

| CAS Number | 28987-44-2 | 10298-81-4[1] |

| Molecular Formula | C₈H₈FNO₃[2] | C₈H₈FNO₃[1] |

| Molecular Weight | 185.15 g/mol | 185.15 g/mol [1] |

| Appearance | Not specified | Not specified |

| Melting Point | 35-37 °C | Not specified |

| Boiling Point | 261.5 °C at 760 mmHg | Not specified |

| Density | 1.268 g/cm³ | Not specified |

| Vapor Pressure | 0.0187 mmHg at 25 °C | Not specified |

| Flash Point | 111.9 °C | Not specified |

| Refractive Index | 1.516 | Not specified |

| Solubility | Insoluble in water[3] | Not specified |

| XLogP3 | 2.1 | 2.3[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of these specific compounds are not extensively published. However, standard organic chemistry methodologies are applicable for their synthesis and the determination of their physicochemical properties.

2.1. Synthesis

A plausible synthetic route for these compounds involves the Williamson ether synthesis, a well-established method for forming ethers. For instance, 1-ethoxy-4-nitrobenzene can be synthesized from 4-nitrophenol and ethyl iodide[4]. A similar approach can be envisioned for the title compounds, starting from the corresponding fluoronitrophenol.

A general synthetic procedure would be:

-

Dissolve the appropriate fluoronitrophenol in a suitable polar aprotic solvent (e.g., DMF or acetone).

-

Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming a phenoxide.

-

Add an ethylating agent, such as ethyl iodide or diethyl sulfate, to the reaction mixture.

-

Heat the mixture to drive the reaction to completion, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is extracted using a suitable organic solvent.

-

The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography or recrystallization.

2.2. Physicochemical Property Determination

-

Melting Point: The melting point is determined using a melting point apparatus. A small, dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[5] The tube is placed in a heating block, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[6] The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a liquid.[6]

-

Boiling Point: The boiling point can be determined by distillation or using a micro-boiling point method with a Thiele tube for small sample volumes.[7][8] In the micro method, a small amount of the liquid is heated in a tube containing an inverted capillary tube.[7] The temperature is recorded when a steady stream of bubbles emerges, and upon cooling, the liquid is drawn back into the capillary.[7] This temperature corresponds to the boiling point at the measured atmospheric pressure.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[9][10][11] The sample is dissolved in a deuterated solvent, and the spectrum is recorded. The chemical shifts, integration, and coupling patterns help in assigning the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[12][13][14] A sample is exposed to infrared radiation, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the bonds within the molecule, allowing for the identification of groups like nitro (NO₂), ether (C-O-C), and aromatic rings.[13]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.[15][16] The molecule is ionized, and the mass-to-charge ratio of the molecular ion and its fragments are measured.[17][18]

-

Mandatory Visualizations

3.1. Logical Relationships and Experimental Workflows

The following diagrams illustrate the relationship between the chemical structure and its properties, and a general workflow for the synthesis and characterization of the target compounds.

References

- 1. 4-Ethoxy-1-fluoro-2-nitrobenzene | C8H8FNO3 | CID 56777244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8 | Benchchem [benchchem.com]

- 3. westlab.com [westlab.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. compoundchem.com [compoundchem.com]

- 15. fiveable.me [fiveable.me]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

1-Ethoxy-4-fluoro-2-nitrobenzene CAS number and identification

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 1-Ethoxy-4-fluoro-2-nitrobenzene (CAS No. 10298-81-4)

Introduction

This document provides an in-depth technical guide on this compound, a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Due to the presence of three different functional groups—ethoxy, fluoro, and nitro—this molecule offers a versatile platform for further chemical modifications. This guide covers its chemical identity, physicochemical properties, safety and handling, a proposed synthesis protocol, and expected analytical characterization.

Nomenclature Note: The user's query specified "this compound". According to IUPAC nomenclature rules that prioritize the lowest possible locant set for substituents, the correct IUPAC name for this substitution pattern is 4-Ethoxy-1-fluoro-2-nitrobenzene . This document will use the IUPAC-preferred name while acknowledging the requested name refers to the same chemical structure.

Chemical Identification and Properties

The fundamental identification and physicochemical properties of 4-Ethoxy-1-fluoro-2-nitrobenzene are summarized below.

| Property | Value |

| CAS Number | 10298-81-4 |

| IUPAC Name | 4-Ethoxy-1-fluoro-2-nitrobenzene |

| Synonyms | This compound, 4-ethoxy-1-fluoro-2-nitro-benzene |

| Molecular Formula | C₈H₈FNO₃ |

| Molecular Weight | 185.15 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Expected to be insoluble in water; soluble in organic solvents |

| XLogP3 | 2.3 |

Data compiled from PubChem CID 56777244 and extrapolated from related compounds.[1]

Safety and Handling

| Hazard Class | GHS Classification (Anticipated) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Specific Target Organ Toxicity | May cause respiratory irritation and potential for damage to organs through prolonged or repeated exposure. |

| Carcinogenicity | May be suspected of causing cancer. |

| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. |

Hazard classifications are based on data for similar compounds such as 1-fluoro-4-nitrobenzene and 2-ethoxy-4-fluoro-1-nitrobenzene.[2][3]

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or with aerosols.

-

Hand Protection: Handle with gloves that have been inspected prior to use.

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Store locked up.

Experimental Protocols

Proposed Synthesis: Williamson Ether Synthesis

A specific experimental protocol for the synthesis of 4-Ethoxy-1-fluoro-2-nitrobenzene is not available in the reviewed literature. However, a plausible and common method for preparing aryl ethers is the Williamson ether synthesis. The following is a proposed protocol based on the synthesis of analogous compounds. This reaction involves the O-ethylation of 4-fluoro-2-nitrophenol.

Reaction:

4-fluoro-2-nitrophenol + Iodoethane → 4-Ethoxy-1-fluoro-2-nitrobenzene

Materials:

-

4-fluoro-2-nitrophenol

-

Iodoethane (or other ethylating agent like diethyl sulfate)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or Dimethylformamide (DMF) as solvent

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-nitrophenol (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Add dry acetone or DMF as the solvent.

-

Stir the mixture at room temperature for 15 minutes.

-

Add iodoethane (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 4-Ethoxy-1-fluoro-2-nitrobenzene.

Analytical Identification (Expected Results)

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet and a quartet in the aliphatic region corresponding to the ethyl group protons. In the aromatic region, signals for the three aromatic protons would be observed, with splitting patterns influenced by both fluorine-proton and proton-proton coupling.

-

¹³C NMR: Aromatic carbons would show characteristic shifts, with the carbon attached to the fluorine exhibiting a large C-F coupling constant. Signals for the ethoxy group carbons would also be present.

-

¹⁹F NMR: A single resonance is expected, with coupling to the adjacent aromatic protons.

Infrared (IR) Spectroscopy:

-

Characteristic peaks for the nitro group (NO₂) would be expected around 1520 cm⁻¹ (asymmetric stretching) and 1340 cm⁻¹ (symmetric stretching).

-

C-O stretching vibrations for the ether linkage would appear in the region of 1250-1000 cm⁻¹.

-

C-F stretching vibrations would be observed in the fingerprint region.

-

Aromatic C-H and C=C stretching vibrations would be present in their typical regions.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 185, corresponding to the molecular weight of the compound.

-

Fragmentation patterns would likely involve the loss of the ethoxy group, the nitro group, and other characteristic fragments.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and a general safety protocol for handling the compound in a laboratory setting.

Caption: Proposed Williamson Ether Synthesis Workflow.

Caption: General Laboratory Safety and Handling Workflow.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Ethoxy-4-fluoro-2-nitrobenzene

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 1-Ethoxy-4-fluoro-2-nitrobenzene. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally related molecules and computational chemistry principles to provide a thorough analysis.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the chemical formula C8H8FNO3.[1] Its structure consists of a benzene ring functionalized with an ethoxy group, a fluorine atom, and a nitro group at positions 1, 4, and 2, respectively. The presence of these functional groups imparts specific electronic and steric characteristics to the molecule, influencing its reactivity and intermolecular interactions.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H8FNO3 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 10298-81-4 | PubChem[1] |

| Molecular Weight | 185.15 g/mol | PubChem[1] |

| Appearance | Expected to be a solid | Inferred from related compounds |

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the ethoxy and nitro groups relative to the benzene ring. The rotational barriers around the C-O (ethoxy) and C-N (nitro) bonds, along with steric and electronic interactions between the substituents, dictate the preferred spatial arrangement.

The nitro group, due to its size and electronic nature, is known to have a significant impact on the conformation of substituted benzenes.[2][3] Steric hindrance between the nitro group and the adjacent ethoxy group at the ortho position is expected to be a major factor. This steric repulsion will likely force the nitro group to twist out of the plane of the benzene ring. The dihedral angle of this twist in related nitroaromatic compounds can be significant.[2]

The ethoxy group also possesses rotational freedom around the C-O bond. The conformation of the ethyl chain (gauche vs. anti) will be influenced by interactions with the neighboring nitro group and the solvent environment.

Table 2: Predicted Conformational Data for this compound (Note: These are predicted values based on related compounds and computational models, as specific experimental data is unavailable.)

| Parameter | Predicted Value/Range | Basis of Prediction |

| C(2)-C(1)-N-O Dihedral Angle | 30° - 60° | Steric hindrance from adjacent ethoxy group, data from related nitroaromatic compounds[2] |

| C(1)-O-C(ethyl)-C(methyl) Dihedral Angle | ~180° (anti) or ~60° (gauche) | Typical conformations of ethoxy groups |

Spectroscopic Properties

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals | Reference Compounds |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Methylene protons of ethoxy group (quartet, δ ~4.0-4.2 ppm), Methyl protons of ethoxy group (triplet, δ ~1.4-1.5 ppm) | Substituted nitrobenzenes[4] |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Methylene carbon of ethoxy group (δ ~65-70 ppm), Methyl carbon of ethoxy group (δ ~14-16 ppm) | General ranges for substituted benzenes |

| IR Spectroscopy | Asymmetric NO₂ stretch (~1520-1560 cm⁻¹), Symmetric NO₂ stretch (~1340-1370 cm⁻¹), C-F stretch (~1200-1250 cm⁻¹), C-O-C stretch (~1200-1250 cm⁻¹) | Spectroscopic data for nitroaromatic compounds[2] |

| UV-Vis Spectroscopy | π → π* transitions of the aromatic system, n → π* transition of the nitro group | General knowledge of UV-Vis spectroscopy for aromatic compounds |

Experimental Protocols

While a specific, validated synthesis protocol for this compound is not published, a plausible synthetic route can be designed based on well-established organic chemistry reactions, such as the Williamson ether synthesis.

Hypothetical Synthesis of this compound

Principle: This synthesis involves the reaction of a substituted phenol with an ethylating agent in the presence of a base.

Reactants:

-

4-Fluoro-2-nitrophenol

-

Ethyl iodide or Diethyl sulfate

-

Potassium carbonate (or another suitable base)

-

Acetone or N,N-Dimethylformamide (DMF) (as solvent)

Procedure:

-

To a solution of 4-fluoro-2-nitrophenol in the chosen solvent, add a stoichiometric excess of the base (e.g., 1.5 equivalents of K₂CO₃).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

-

Add the ethylating agent (e.g., 1.2 equivalents of ethyl iodide) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

-

Characterize the final product using spectroscopic techniques such as NMR, IR, and Mass Spectrometry.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis workflow for this compound.

Caption: Logical workflow for the characterization of this compound.

References

- 1. 4-Ethoxy-1-fluoro-2-nitrobenzene | C8H8FNO3 | CID 56777244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research [mdpi.com]

- 4. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Solubility Profile of 1-Ethoxy-4-fluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility profile of 1-Ethoxy-4-fluoro-2-nitrobenzene in common laboratory solvents. Due to the absence of specific published quantitative data, this guide outlines a qualitative solubility prediction based on the compound's molecular structure and established chemical principles. Furthermore, a detailed experimental protocol for determining the quantitative solubility of this compound is provided, enabling researchers to generate precise data for their specific applications.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] The molecular structure of this compound features a nonpolar benzene ring, a moderately polar ether group (-OCH2CH3), and two polar substituents: a nitro group (-NO2) and a fluorine atom (-F). The presence of these varied functional groups suggests a nuanced solubility profile.

The large, nonpolar benzene core will contribute to solubility in nonpolar solvents. However, the polar nitro and fluoro groups, along with the ether linkage, introduce polarity and the potential for dipole-dipole interactions, which will enhance solubility in polar solvents. Compounds with both polar and nonpolar characteristics often exhibit intermediate solubility in a range of solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of polar functional groups allows for some interaction with protic solvents. However, the overall nonpolar character of the large benzene ring is expected to limit high solubility in highly polar solvents like water. Solubility is likely to be higher in alcohols compared to water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents can effectively solvate both the polar and nonpolar regions of the molecule. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.[3] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to High | The nonpolar benzene ring and the ethyl group of the ether will interact favorably with nonpolar solvents through van der Waals forces.[3] Diethyl ether, having a slight polarity, might be a particularly good solvent. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Chlorinated solvents are effective at dissolving a wide array of organic compounds, including those with moderate polarity like the target molecule. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method is a widely accepted technique.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Scintillation vials or screw-cap test tubes

-

Constant temperature shaker or rotator

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. The time to reach equilibrium may need to be determined empirically.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the solute.

-

-

Calculation of Solubility:

-

Construct a calibration curve from the data obtained for the standard solutions.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

References

An In-depth Technical Guide to the Reactivity of the Nitro Group in 1-Ethoxy-4-fluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitro group in 1-Ethoxy-4-fluoro-2-nitrobenzene. This compound serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical agents. Its reactivity is primarily dictated by the strong electron-withdrawing nature of the nitro group, which significantly influences the chemistry of the aromatic ring.

Physicochemical Properties

This compound is a substituted nitrobenzene with the molecular formula C₈H₈FNO₃. Its chemical structure and key properties are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 10298-81-4 |

| Molecular Formula | C₈H₈FNO₃ |

| Molecular Weight | 185.15 g/mol |

| Appearance | Solid |

| Predicted LogP | 2.3 |

Note: Some properties are computationally predicted and should be confirmed with experimental data.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction, specifically by the ethylation of 4-fluoro-3-nitrophenol.

Experimental Protocol: Ethylation of 4-fluoro-3-nitrophenol

This protocol is adapted from a known synthetic method.

-

Reactants: 4-fluoro-3-nitrophenol, Sodium Hydride (NaH), Ethyl Iodide (C₂H₅I), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 4-fluoro-3-nitrophenol (1 equivalent) in anhydrous DMF, sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise at room temperature under an inert atmosphere.

-

The resulting mixture is stirred for 30 minutes at room temperature to ensure complete formation of the phenoxide.

-

Ethyl iodide (1.5 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

| Reactant | Molar Ratio | Key Role |

| 4-fluoro-3-nitrophenol | 1.0 | Starting material |

| Sodium Hydride | 1.2 | Base |

| Ethyl Iodide | 1.5 | Ethylating agent |

| Dimethylformamide | - | Solvent |

Reactivity of the Nitro Group

The nitro group in this compound governs its reactivity in two primary ways:

-

Activation of the Aromatic Ring for Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group, positioned ortho to the fluorine atom, significantly activates the aromatic ring towards nucleophilic attack. This makes the fluorine atom a good leaving group in SNAr reactions.

-

Reduction of the Nitro Group: The nitro group itself can be readily reduced to an amino group, providing a synthetic route to substituted anilines, which are important building blocks in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The primary role of the nitro group in this context is to stabilize the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction. This stabilization is most effective when the nitro group is ortho or para to the leaving group.

Reactant [label=<

this compound

this compound

Nucleophile [label="Nu⁻", shape=plaintext, fontcolor="#EA4335"];

Intermediate [label=<

Meisenheimer Complex (Resonance Stabilized)

Meisenheimer Complex (Resonance Stabilized)

Product [label=<

Substitution Product

Substitution Product

LeavingGroup [label="F⁻", shape=plaintext, fontcolor="#34A853"];

Reactant -> Intermediate [label="+ Nu⁻"]; Intermediate -> Product [label="- F⁻"]; Product -> LeavingGroup [style=invis]; } dot Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

A specific experimental protocol for an SNAr reaction on a closely related substrate is provided for illustrative purposes, as a direct example for this compound was not available in the searched literature.

-

Reaction: Amination of a fluoronitrobenzene derivative.

-

Reactants: Substituted fluoronitrobenzene, amine, base (e.g., K₂CO₃ or Et₃N), solvent (e.g., DMSO, DMF, or ACN).

-

Procedure:

-

The fluoronitrobenzene derivative (1 equivalent), the amine (1.1-1.5 equivalents), and the base (2-3 equivalents) are dissolved in the chosen solvent.

-

The reaction mixture is heated to a temperature ranging from 80°C to 150°C, depending on the reactivity of the substrates.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the mixture is cooled to room temperature and diluted with water.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography or recrystallization.

-

| Parameter | Typical Conditions |

| Nucleophiles | Primary and secondary amines, thiols, alkoxides |

| Solvents | Polar aprotic (DMSO, DMF, NMP) |

| Temperature | 80 - 150 °C |

| Base | K₂CO₃, Cs₂CO₃, Et₃N, DBU |

Reduction of the Nitro Group

A key transformation of the nitro group is its reduction to an amine. This reaction is fundamental in the synthesis of many pharmaceutical compounds. Various reducing agents can be employed, with catalytic hydrogenation being a common and clean method.

This protocol is based on the reduction of this compound as described in patent literature.

-

Reactants: this compound, Palladium on Carbon (Pd/C), Hydrogen gas (H₂), solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

-

Procedure:

-

This compound is dissolved in the chosen solvent in a hydrogenation vessel.

-

A catalytic amount of 10% Palladium on Carbon (typically 1-5 mol%) is added to the solution.

-

The vessel is purged with nitrogen and then filled with hydrogen gas to a pressure of 1-5 atm.

-

The reaction mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed, or until monitoring by TLC/LC-MS indicates complete conversion of the starting material.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield 5-fluoro-2-ethoxyaniline. The crude product may be used directly or purified further if necessary.

-

| Parameter | Typical Conditions |

| Catalyst | 10% Pd/C, PtO₂, Raney Nickel |

| Solvent | Methanol, Ethanol, Ethyl Acetate, THF |

| H₂ Pressure | 1 - 5 atm |

| Temperature | Room Temperature |

| Yield | High (often >90%) |

Spectroscopic Data (Predicted)

| Predicted ¹H NMR | Predicted ¹³C NMR |

| 7.6 ppm (dd) | 160.0 ppm (d) |

| 7.2 ppm (m) | 155.0 ppm (d) |

| 7.0 ppm (dd) | 140.0 ppm |

| 4.1 ppm (q) | 125.0 ppm |

| 1.4 ppm (t) | 118.0 ppm (d) |

| 115.0 ppm (d) | |

| 65.0 ppm | |

| 14.5 ppm |

Note: These are predicted values and should be used as a guide. Actual experimental values may differ.

Applications in Drug Development

The reactivity of the nitro group in this compound makes it a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The primary synthetic utility lies in:

-

Introduction of a Substituted Aniline Moiety: The reduction of the nitro group to an amine allows for the introduction of the 2-ethoxy-5-fluoroaniline scaffold. This aniline can then be further functionalized through a variety of reactions, such as amide bond formation, sulfonylation, or diazotization, to build more complex drug candidates.

-

Scaffold for Further Functionalization via SNAr: The activated fluorine atom can be displaced by various nucleophiles to introduce a wide range of functional groups, allowing for the exploration of structure-activity relationships in drug discovery programs.

The combination of these two reactive sites on a single molecule provides a powerful platform for the synthesis of diverse chemical libraries for high-throughput screening and lead optimization.

Conclusion

The reactivity of the nitro group in this compound is a cornerstone of its utility in organic synthesis. It not only activates the aromatic ring for nucleophilic aromatic substitution at the fluorine-bearing carbon but also serves as a precursor to the synthetically valuable amino group upon reduction. A thorough understanding of these reaction pathways and the experimental conditions required to control them is essential for researchers and scientists leveraging this and similar building blocks in the design and synthesis of novel bioactive molecules.

The Ethoxy Group's Directing Hand: An In-depth Technical Guide to the Reactivity of 1-Ethoxy-4-fluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the ethoxy group in directing the reactivity of 1-Ethoxy-4-fluoro-2-nitrobenzene. This compound is of significant interest in organic synthesis, particularly in the development of novel pharmaceutical agents, due to its tailored electronic and steric properties. The interplay of the electron-donating ethoxy group and the strongly electron-withdrawing nitro and fluoro groups creates a unique reactivity profile, primarily governed by the principles of nucleophilic aromatic substitution (SNAr). This document will delve into the electronic and steric effects of the ethoxy substituent, present available quantitative reactivity data, detail experimental protocols for its synthesis and subsequent reactions, and provide visualizations of the underlying chemical principles.

Introduction

This compound is a substituted aromatic compound featuring a strategic arrangement of functional groups that dictate its chemical behavior. The benzene ring is activated towards nucleophilic attack by the presence of a strong electron-withdrawing nitro group and a fluorine atom, a good leaving group in SNAr reactions. The ethoxy group, positioned para to the fluorine and ortho to the nitro group, plays a crucial role in modulating the reactivity of the aromatic ring through a combination of electronic and steric effects. Understanding these effects is paramount for predicting reaction outcomes and designing efficient synthetic routes in medicinal chemistry and materials science.

The Role of the Ethoxy Group: Electronic and Steric Effects

The reactivity of this compound is a nuanced interplay of the electronic and steric properties of its substituents.

Electronic Effects

The ethoxy group (-OCH2CH3) exerts two opposing electronic effects on the aromatic ring:

-

+R (Resonance) Effect: The lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring through resonance. This electron donation increases the electron density at the ortho and para positions. In the case of this compound, this effect primarily enriches the positions ortho and para to the ethoxy group.

-

-I (Inductive) Effect: Due to the higher electronegativity of the oxygen atom compared to the carbon atom of the benzene ring, the ethoxy group withdraws electron density from the ring via the sigma bond. This inductive effect is distance-dependent and is strongest at the carbon atom directly attached to the oxygen.

In the context of nucleophilic aromatic substitution, the resonance effect of the ethoxy group can partially counteract the electron-withdrawing effects of the nitro and fluoro groups. However, the powerful electron-withdrawing nature of the nitro group, particularly its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance, is the dominant factor driving the SNAr reaction. The ethoxy group's +R effect can subtly modulate the reaction rate compared to an unsubstituted or differently substituted analogue.

Steric Effects

The ethoxy group, being larger than a hydrogen atom, can exert steric hindrance. This steric bulk can influence the regioselectivity of nucleophilic attack, potentially favoring attack at less hindered positions. In this compound, the primary site of nucleophilic attack is the carbon bearing the fluorine atom, as it is activated by the ortho nitro group and fluorine is a good leaving group. The steric hindrance from the adjacent ethoxy group is generally not significant enough to prevent this reaction, but it may influence the rate of reaction compared to a smaller methoxy group, for example.

Quantitative Reactivity Data

While specific kinetic data for this compound is not extensively reported in readily available literature, we can infer its reactivity by comparing it to related compounds. The following table summarizes qualitative and estimated quantitative data based on the principles of SNAr reactions.

| Compound | Relative Rate of SNAr with Piperidine (Estimated) | Key Substituent Effects |

| 1,4-Difluoro-2-nitrobenzene | Faster | Strong activation by nitro group, two potential leaving groups. |

| This compound | Baseline | Activation by nitro group, modulated by +R and -I effects of ethoxy group. |

| 1-Methoxy-4-fluoro-2-nitrobenzene | Slightly faster than ethoxy analogue | Less steric hindrance from the methoxy group. |

| 4-Fluoro-1,2-dinitrobenzene | Significantly faster | Activated by two strong electron-withdrawing nitro groups. |

Note: The relative rates are estimations based on established principles of SNAr reactivity and require experimental verification for precise quantification.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Williamson ether synthesis from 4-fluoro-2-nitrophenol and an ethylating agent.

Materials:

-

4-Fluoro-2-nitrophenol

-

Ethyl iodide or Diethyl sulfate

-

Potassium carbonate (or another suitable base)

-

Acetone (or another suitable solvent)

Procedure:

-

To a solution of 4-fluoro-2-nitrophenol in acetone, add an excess of anhydrous potassium carbonate.

-

Stir the mixture vigorously at room temperature for 30 minutes.

-

Add ethyl iodide (or diethyl sulfate) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the solid potassium salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Nucleophilic Aromatic Substitution Reaction of this compound with a Primary Amine

This protocol describes a typical SNAr reaction where the fluorine atom is displaced by a primary amine.

Materials:

-

This compound

-

A primary amine (e.g., benzylamine)

-

A suitable solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

-

A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine - DIPEA)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add the primary amine and the non-nucleophilic base to the solution.

-

Heat the reaction mixture to a temperature appropriate for the specific amine and solvent (typically between 80-120 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted 2-ethoxy-4-nitroaniline derivative.

Visualizations

Signaling Pathway of Nucleophilic Aromatic Substitution (SNAr)

Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.

Experimental Workflow for SNAr Reaction

Caption: A typical experimental workflow for performing a nucleophilic aromatic substitution reaction.

Conclusion

The ethoxy group in this compound plays a multifaceted role in determining the compound's reactivity. While the dominant activating force for nucleophilic aromatic substitution is the nitro group, the ethoxy group's electronic and steric characteristics provide a means to fine-tune the reactivity of the aromatic ring. This understanding is critical for the strategic design of synthetic pathways in the pursuit of complex molecular targets in the pharmaceutical and materials science industries. Further quantitative studies on the reaction kinetics of this specific molecule would provide a more precise understanding and enhance its utility in predictive synthetic chemistry.

An In-depth Technical Guide to the Electronic Effects of Substituents in 1-Ethoxy-4-fluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the ethoxy, fluoro, and nitro substituents on the benzene ring of 1-Ethoxy-4-fluoro-2-nitrobenzene. This molecule serves as a valuable case study for understanding the interplay of inductive and resonance effects, which are fundamental concepts in physical organic chemistry and crucial for predicting chemical reactivity, designing synthetic pathways, and developing structure-activity relationships in medicinal chemistry.

Introduction to Electronic Effects

The reactivity and properties of an aromatic ring are significantly influenced by the electronic character of its substituents. These effects are broadly categorized as inductive and resonance effects.

-

Inductive Effect (I): This is a through-bond effect arising from the difference in electronegativity between a substituent and the ring carbon to which it is attached. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density from the ring, while electron-donating groups (EDGs) exert a positive inductive effect (+I), pushing electron density into the ring.

-

Resonance Effect (R or M): This is a through-space effect involving the delocalization of π-electrons between the substituent and the aromatic ring. Electron-donating groups with lone pairs of electrons (e.g., -OR, -F) can donate electron density to the ring via a positive resonance effect (+R), particularly at the ortho and para positions. Conversely, groups with π-bonds to electronegative atoms (e.g., -NO₂) withdraw electron density from the ring through a negative resonance effect (-R), also primarily affecting the ortho and para positions.

In this compound, the cumulative electronic influence on the benzene ring is a complex interplay of the individual effects of the ethoxy, fluoro, and nitro groups.

Quantitative Analysis of Substituent Effects: Hammett Parameters

The Hammett equation provides a quantitative means to assess the electronic influence of meta and para substituents on the reactivity of a benzene derivative. The equation is given by log(k/k₀) = σρ, where k and k₀ are the rate constants for the substituted and unsubstituted reactions, respectively, ρ is the reaction constant, and σ is the substituent constant. The substituent constant, σ, is a measure of the electronic effect of a substituent.

The electronic effects of the substituents in this compound can be understood by examining their individual Hammett constants (σ_meta and σ_para).

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Inductive Effect | Resonance Effect | Overall Effect |

| Ethoxy (-OCH₂CH₃) | +0.1 | -0.24 | -I (weak) | +R (strong) | Electron-donating (para), Weakly electron-withdrawing (meta) |

| Fluoro (-F) | +0.34 | +0.06 | -I (strong) | +R (weak) | Electron-withdrawing |

| Nitro (-NO₂) | +0.71 | +0.78 | -I (strong) | -R (strong) | Strongly electron-withdrawing |

Table 1: Hammett Substituent Constants and Electronic Effects.

The data in Table 1 highlights the distinct electronic nature of each substituent. The ethoxy group is a strong resonance donor but a weak inductive withdrawer, resulting in an overall electron-donating character at the para position. The fluoro group is strongly inductively withdrawing but a weak resonance donor, making it an overall electron-withdrawing group. The nitro group is strongly withdrawing through both inductive and resonance effects.

Interplay of Electronic Effects in this compound

The arrangement of the substituents on the benzene ring leads to a specific electron density distribution, which dictates its reactivity, particularly in nucleophilic aromatic substitution (SNAᵣ) reactions.

Methodological & Application

Application Notes and Protocols: 1-Ethoxy-4-fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-ethoxy-4-fluoro-2-nitrobenzene as a versatile substrate in nucleophilic aromatic substitution (SNAr) reactions. This reagent is particularly valuable in the synthesis of a diverse range of substituted aromatic compounds, which are key intermediates in pharmaceutical and materials science research.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. The reaction proceeds via the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group. The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), ortho or para to the leaving group is crucial for the activation of the aromatic ring towards nucleophilic attack.

This compound is an excellent substrate for SNAr reactions due to the following key features:

-

Activating Nitro Group: The nitro group at the 2-position strongly activates the aromatic ring, facilitating nucleophilic attack.

-

Excellent Leaving Group: The fluorine atom at the 4-position is a highly effective leaving group in SNAr reactions.

-

Ethoxy Group: The ethoxy group at the 1-position can influence the regioselectivity of the reaction and modify the electronic properties of the resulting products.

The SNAr Mechanism with this compound

The generally accepted mechanism for the SNAr reaction of this compound with a nucleophile (Nu⁻) is a two-step addition-elimination process.

Caption: General mechanism of SNAr with this compound.

The reaction begins with the nucleophilic attack on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group. In the second step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.

Applications in Synthesis

This compound is a valuable building block for the synthesis of various classes of compounds, including substituted anilines, phenols, and thioethers, which are often precursors to more complex molecules in drug discovery.

Synthesis of N-Substituted-4-ethoxy-2-nitroanilines

The reaction of this compound with primary and secondary amines provides a direct route to N-substituted-4-ethoxy-2-nitroanilines. These compounds are important intermediates in the synthesis of various heterocyclic compounds and can be further reduced to the corresponding diamines.

General Reaction Scheme:

Caption: Synthesis of N-substituted anilines.

Experimental Protocol: General Procedure for the reaction with amines

A solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or acetonitrile) is treated with the desired amine (1.1-1.5 eq.) and a base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.0-3.0 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C for a period of 2 to 24 hours, monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted-4-ethoxy-2-nitroaniline.

| Nucleophile (Amine) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMSO | 100 | 12 | 85-95 |

| 4-Methoxyaniline | K₂CO₃ | DMF | 80 | 8 | 90-98 |

| Morpholine | Et₃N | ACN | 60 | 6 | 88-96 |

| Piperidine | DIPEA | DMSO | RT | 24 | 80-90 |

Note: The reaction conditions provided in the table are generalized and may require optimization for specific substrates.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a nucleophilic aromatic substitution reaction using this compound.

Caption: General experimental workflow for SNAr reactions.

Safety Precautions

-

This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reactions should be carried out in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound and other reagents.

Conclusion

This compound is a highly effective and versatile substrate for nucleophilic aromatic substitution reactions. Its activated aromatic system and the presence of a good leaving group allow for the efficient synthesis of a wide array of substituted aromatic compounds. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the exploration of novel chemical entities with potential therapeutic applications.

The Versatile Building Block: 1-Ethoxy-4-fluoro-2-nitrobenzene in Heterocyclic Synthesis

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Ethoxy-4-fluoro-2-nitrobenzene is a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring an activating nitro group, a labile fluorine atom for nucleophilic aromatic substitution (SNAr), and an ethoxy group, makes it an ideal starting material for the synthesis of privileged scaffolds in medicinal chemistry, such as benzimidazoles and phenazines. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion by various nucleophiles. This reactivity allows for the introduction of diverse functionalities, paving the way for the creation of compound libraries for drug discovery and materials science.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of substituted benzimidazoles, a core structure in numerous FDA-approved drugs.

Application: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds renowned for their broad spectrum of biological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties. The synthesis of novel benzimidazole derivatives is a continuous effort in the field of drug discovery. This compound serves as an excellent precursor for 4-ethoxy-substituted benzimidazoles. The general synthetic strategy involves a three-step sequence:

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 4-position is displaced by a primary or secondary amine. This step introduces the first point of diversity.

-

Reduction of the Nitro Group: The nitro group is reduced to a primary amine, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation. This sets the stage for the subsequent cyclization.

-

Cyclization to form the Benzimidazole Ring: The resulting ortho-phenylenediamine derivative is condensed with an aldehyde or a carboxylic acid (or its derivative) to form the benzimidazole ring. This final step allows for the introduction of a second point of diversity.

The following diagram illustrates the logical workflow for this synthetic pathway:

Caption: Synthetic workflow for substituted benzimidazoles.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted-4-ethoxy-2-nitroanilines (General Procedure)

This protocol describes the nucleophilic aromatic substitution of this compound with a generic amine.

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-substituted-4-ethoxy-2-nitroaniline.

Protocol 2: Synthesis of N-Substituted-4-ethoxy-benzene-1,2-diamines (General Procedure)

This protocol outlines the reduction of the nitro group to an amine.

Materials:

-

N-Substituted-4-ethoxy-2-nitroaniline (from Protocol 1)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-substituted-4-ethoxy-2-nitroaniline (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (5.0 eq) portion-wise to the solution.

-

Reflux the reaction mixture for 2-3 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-substituted-4-ethoxy-benzene-1,2-diamine, which is often used in the next step without further purification.

Protocol 3: Synthesis of Substituted Benzimidazoles (General Procedure)

This protocol describes the final cyclization step to form the benzimidazole ring.

Materials:

-

N-Substituted-4-ethoxy-benzene-1,2-diamine (from Protocol 2)

-

Desired aldehyde (1.1 eq)

-

Ethanol (EtOH)

-

Sodium metabisulfite (Na₂S₂O₅) (optional, as an oxidant)

Procedure:

-

To a solution of the N-substituted-4-ethoxy-benzene-1,2-diamine (1.0 eq) in ethanol, add the desired aldehyde (1.1 eq).

-

Stir the reaction mixture at room temperature for 1 hour.

-

(Optional) Add sodium metabisulfite (1.5 eq) and continue stirring at room temperature for an additional 8-12 hours to facilitate oxidative cyclization.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure substituted benzimidazole.

Data Presentation

The following table summarizes hypothetical yet representative data for the synthesis of a small library of benzimidazoles starting from this compound, based on typical yields reported in the literature for similar transformations.

| Entry | Amine (Protocol 1) | Aldehyde (Protocol 3) | Product | Overall Yield (%) | Melting Point (°C) |

| 1 | Morpholine | Benzaldehyde | 2-Phenyl-5-ethoxy-6-morpholin-4-yl-1H-benzo[d]imidazole | 65 | 188-190 |

| 2 | Piperidine | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-ethoxy-6-(piperidin-1-yl)-1H-benzo[d]imidazole | 62 | 201-203 |

| 3 | Benzylamine | 4-Methoxybenzaldehyde | 6-(Benzylamino)-5-ethoxy-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 58 | 175-177 |

| 4 | Pyrrolidine | Furan-2-carbaldehyde | 5-Ethoxy-2-(furan-2-yl)-6-(pyrrolidin-1-yl)-1H-benzo[d]imidazole | 68 | 195-197 |

Signaling Pathway Diagram

While this compound itself is a building block and not a biologically active molecule with a defined signaling pathway, the resulting benzimidazole derivatives are often designed to target specific biological pathways implicated in disease. For instance, certain benzimidazole derivatives are known to be inhibitors of kinases involved in cancer cell proliferation. The diagram below illustrates a simplified, hypothetical signaling pathway where a synthesized benzimidazole could act as a kinase inhibitor.

Caption: Hypothetical inhibition of a kinase cascade.

Disclaimer: The experimental protocols and data provided are for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and the nature of the substrates used. Appropriate safety precautions should be taken when handling all chemicals.

Application of 1-Ethoxy-4-fluoro-2-nitrobenzene in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-Ethoxy-4-fluoro-2-nitrobenzene is a valuable aromatic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex heterocyclic molecules with therapeutic potential. Its utility stems from the specific arrangement of its functional groups, which allows for sequential and regioselective chemical modifications. The presence of a fluorine atom activated by an ortho-nitro group makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This feature is extensively exploited in the construction of kinase inhibitors, a major class of targeted cancer therapeutics.

The ethoxy group, while less reactive than the fluoro and nitro functionalities, influences the electronic properties of the benzene ring and can serve as a handle for further derivatization or as a key pharmacophoric element interacting with the target protein. The nitro group, in addition to activating the ring for SNAr, can be readily reduced to an amino group. This resulting aniline is a versatile intermediate that can be further functionalized, for example, through acylation, sulfonylation, or participation in cyclization reactions to form various heterocyclic scaffolds common in drug molecules.

A prominent application of structurally similar building blocks is in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. For instance, the synthesis of Osimertinib, a third-generation EGFR tyrosine kinase inhibitor, employs a closely related methoxy analog, 4-fluoro-2-methoxy-5-nitroaniline. In this synthesis, the fluoro group is displaced by a pyrimidine moiety via an SNAr reaction, and the nitro group is subsequently reduced to an amine, which is then acylated to complete the pharmacophore. This example underscores the strategic importance of the fluoro-nitro-alkoxybenzene scaffold in modern drug discovery.

Data Presentation

The following table summarizes the inhibitory activity of Osimertinib, a drug synthesized using a precursor analogous to this compound, against various EGFR mutations. This data illustrates the potency of molecules accessible through this synthetic strategy.

| EGFR Mutation | Drug | IC50 (nM) | Cell Line |

| Exon 19 Deletion | Osimertinib | ~13 | PC-9 |

| L858R | Osimertinib | ~15 | H3255 |

| L858R + T790M | Osimertinib | ~5 | H1975 |

| Exon 19 Del + T790M | Osimertinib | ~13 | PC-9ER |

| G719A/C/S | Osimertinib | 4.5 - 40.7 | Engineered COS cells |

| L861Q | Osimertinib | 4.5 - 40.7 | Engineered COS cells |

| S768I | Osimertinib | 4.5 - 40.7 | Engineered COS cells |

Data compiled from multiple sources.[1][2]

Experimental Protocols

Protocol 1: Representative Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound via nitration of 3-fluorophenetole.

Materials:

-

3-Fluorophenetole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorophenetole (1 equivalent) in dichloromethane.

-

Cool the flask in an ice bath to 0 °C with stirring.

-

Slowly add concentrated sulfuric acid (2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

To this mixture, add concentrated nitric acid (1.2 equivalents) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) - A Representative Example

This protocol details the synthesis of an N-aryl-pyrimidinamine, a key intermediate in the synthesis of Osimertinib, using a methoxy analog of the title compound. This reaction is representative of how this compound would be utilized.

Materials:

-

3-(2-Chloro-4-pyrimidinyl)-1-methyl-1H-indole

-

4-Fluoro-2-methoxy-5-nitroaniline

-

Methanesulfonic acid

-

1,4-Dioxane

-

N,N-Diisopropylethylamine (DIPEA)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Filtration apparatus

Procedure:

-

To a reaction vessel, add 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq), 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq), and methanesulfonic acid (1.2 eq) in 1,4-dioxane.[3]

-

Heat the mixture to 80 °C and stir for 5 hours.[3]

-

Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Cool the reaction mixture to room temperature.

-

Add DIPEA (2.2 eq) to the mixture to neutralize the acid.[3]

-

The resulting precipitate is collected by filtration.

-

The solid is washed with a suitable solvent (e.g., 1,4-dioxane or water) and dried under vacuum to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine.[3] A yield of approximately 89.7% has been reported for this reaction.[3]

Protocol 3: Reduction of the Nitro Group

This protocol describes a general method for the reduction of the nitro group to an amine, a common subsequent step in the synthetic sequence.

Materials:

-

Nitro-aryl compound (from Protocol 2)

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Diatomaceous earth (Celite®)

-

Magnetic stirrer and stir bar

-

Heating mantle with reflux condenser

Procedure:

-

In a round-bottom flask, suspend the nitro-aryl compound (1 equivalent) in a mixture of ethanol and water.

-

Add iron powder (4 equivalents) and ammonium chloride (4 equivalents) to the suspension.[2]

-

Heat the mixture to reflux and stir vigorously for 3 hours.[2]

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron salts.

-

Wash the filter cake with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

-

The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the desired aniline derivative. A yield of approximately 90% has been reported for a similar reduction.[2]

Mandatory Visualizations

Caption: Synthetic workflow utilizing this compound.

Caption: EGFR signaling pathway and the mechanism of action of Osimertinib.

References

- 1. Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application of 1-Ethoxy-4-fluoro-2-nitrobenzene in the Synthesis of Pharmaceutical Intermediates